molecular formula C6H11N3O2 B8527789 3-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-5(4H)-one

3-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B8527789
M. Wt: 157.17 g/mol
InChI Key: NTIOLDZIKOJQCC-UHFFFAOYSA-N
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Patent
US09193719B2

Procedure details

2-Methoxyisobutyric acid (0.50 g, 4.23 mmol) was dissolved in MeCN (8.5 mL). 1H-Benzo[d][1,2,3]triazol-1-ol (20% hydrate) (0.65 g, 4.23 mmol) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (0.81 g, 4.23 mmol) were added and the mixture was stirred at RT for 2 h. Semicarbazide hydrochloride (0.47 g, 4.23 mmol) was added and the mixture was stirred for an additional 12 h. Organic solvent was removed in vacuo and the residue was suspended in water (85 mL). Potassium hydroxide (0.48 g, 8.5 mmol) was added and the mixture was stirred at RT until complete dissolution of solids. The mixture was then stirred at 100° C. for 12 h and then allowed to cool to RT. The solution was saturated with solid NH4Cl and extracted with EtOAc (8×50 mL). The combined organics were dried (Na2SO4) and concentrated in vacuo to afford 3-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-5(4H)-one (0.35 g, 52.6%) as an amorphous solid. 1H NMR (400 MHz, DMSO-d6): δ 11.44 (s, 1H), 11.28 (s, 1H), 2.96 (s, 3H), 1.36 (s, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
0.47 g
Type
reactant
Reaction Step Three
Quantity
0.48 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH3:8])([CH3:7])[C:4](O)=O.N1(O)C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.Cl.[NH2:32][NH:33][C:34]([NH2:36])=[O:35].[OH-].[K+].[NH4+].[Cl-]>CC#N>[CH3:1][O:2][C:3]([C:4]1[NH:36][C:34](=[O:35])[NH:33][N:32]=1)([CH3:7])[CH3:8] |f:2.3,4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(C(=O)O)(C)C
Name
Quantity
8.5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)O
Name
Quantity
0.81 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
0.47 g
Type
reactant
Smiles
Cl.NNC(=O)N
Step Four
Name
Quantity
0.48 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Organic solvent was removed in vacuo
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT until complete dissolution of solids
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 100° C. for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (8×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C)(C)C1=NNC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 52.6%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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